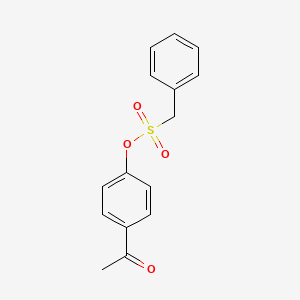
4-Acetylphenyl phenylmethanesulfonate
Description
4-Acetylphenyl phenylmethanesulfonate is a sulfonate ester characterized by a phenylmethanesulfonate group (–SO₂–O–C₆H₄–CH₃) attached to a 4-acetylphenyl moiety. The acetyl group at the para position confers electron-withdrawing effects, which may modulate the sulfonate’s reactivity and stability .
Properties
CAS No. |
56620-19-0 |
|---|---|
Molecular Formula |
C15H14O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(4-acetylphenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C15H14O4S/c1-12(16)14-7-9-15(10-8-14)19-20(17,18)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
BYOMMUXOPHLVJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl phenylmethanesulfonate typically involves the sulfonylation of 4-acetylphenol with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale sulfonylation reactions using automated reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl phenylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4-Acetylphenyl phenylmethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-acetylphenyl phenylmethanesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The acetyl group can undergo metabolic transformations, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Sulfonate Esters
Structural and Functional Group Variations
Key structural analogs include:
4-Acetylphenyl Triflate
- Structure : Replaces phenylmethanesulfonate with trifluoromethanesulfonate (–SO₂–CF₃).
- Properties :
- Reactivity : Triflates are superior leaving groups in cross-coupling reactions (e.g., Suzuki, Heck) due to the strong electron-withdrawing CF₃ group. This makes 4-acetylphenyl triflate more reactive in nucleophilic substitutions than phenylmethanesulfonate derivatives .
4-Formylphenyl Methanesulfonate
- Structure : Substitutes acetyl with a formyl group (–CHO) and uses methanesulfonate (–SO₂–O–CH₃).
- Properties :
- Reactivity : The formyl group enhances electrophilicity, making this compound more reactive in condensation or nucleophilic addition reactions compared to acetyl-substituted analogs .
Ethyl 4-(Tosyloxy)benzoate
- Structure : Combines a tosyl (–SO₂–C₆H₄–CH₃) group with an ethoxycarbonyl (–COOEt) substituent.
- Synthesis : Prepared via reaction of ethyl 4-hydroxybenzoate with tosyl imide, a method applicable to other sulfonate esters .
- Applications : Likely used as a pharmaceutical intermediate, leveraging the tosyl group’s moderate leaving-group ability .
Physicochemical and Reactivity Comparisons
Thermal Stability : Triflates generally exhibit lower thermal stability due to their high reactivity, whereas phenylmethanesulfonates and tosylates are more thermally robust, making them suitable for high-temperature polymerization processes (e.g., copolymerization with methacrylates, as in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


